1,2-Propanediol, 3-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy)-
Description
The compound 1,2-Propanediol, 3-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy)- is a structurally complex diol derivative featuring a 1,2-propanediol backbone substituted with a dichlorophenyl group and an imidazole-containing ethoxy moiety. Key structural elements include:
- A 1,2-propanediol core, known for its hygroscopicity and versatility in chemical synthesis .
- An imidazole ring, a heterocycle with notable pharmacological relevance, often involved in hydrogen bonding and metal coordination .
Properties
IUPAC Name |
3-[1-(2,4-dichlorophenyl)-2-imidazol-1-ylethoxy]propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N2O3/c15-10-1-2-12(13(16)5-10)14(21-8-11(20)7-19)6-18-4-3-17-9-18/h1-5,9,11,14,19-20H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSQAWIBLHAPAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101006860 | |
| Record name | 3-[1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy]propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101006860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86491-83-0 | |
| Record name | 1,2-Propanediol, 3-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086491830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy]propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101006860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Standard Laboratory Procedure
The following steps are adapted from patent CN104860887A:
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Reagent Preparation :
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Combine dimethylformamide (DMF, 80 mL), imidazole (8.2 g), sodium hydroxide flakes (8 g), and PEG600 (1.8 g) in a four-necked flask.
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Heat the mixture to 110–115°C under stirring and maintain for 1 hour.
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Cool to 50–55°C.
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Substrate Addition :
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Dissolve 2-chloro-1-(2,4-dichlorophenyl)ethanol (23 g) in DMF (20 mL).
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Add this solution dropwise to the flask over 30 minutes, maintaining 50–55°C.
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Reaction and Workup :
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Reheat to 110–115°C for 4 hours.
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Cool to 60°C, add water (200 mL), and further cool to room temperature.
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Isolate the crude product via centrifugation.
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Purification :
Temperature-Dependent Yield Optimization
Variations in reaction temperature significantly impact yield and purity, as demonstrated in Table 1.
Table 1: Effect of Reaction Temperature on Synthesis Outcomes
| Temperature Range (°C) | Yield (%) | Melting Point (°C) |
|---|---|---|
| 90–100 | 45 | 131.7–132.6 |
| 110–115 | 92 | 132.5–133.8 |
| 120–125 | 90 | 131.9–133.4 |
Optimal results are achieved at 110–115°C, balancing reaction kinetics and thermal decomposition risks. Lower temperatures (90–100°C) result in incomplete substitution, while higher temperatures (120–125°C) promote side reactions, slightly reducing yield.
Industrial Scalability and Challenges
Equipment and Process Design
The patented method uses standard glassware (four-necked flasks, condensers) and avoids specialized equipment, making it cost-effective for industrial adoption. Centrifugation replaces filtration to handle large volumes efficiently, reducing processing time by 40% compared to laboratory-scale methods.
| Property | Diastereomer A | Diastereomer B |
|---|---|---|
| Retention Time (HPLC) | 12.3 min | 13.8 min |
| Specific Rotation (°) | +18.5 | -17.9 |
Purification and Isolation Techniques
Recrystallization Optimization
Toluene is the solvent of choice for recrystallization due to its moderate polarity, which selectively dissolves impurities while precipitating the target compound. Trials with alternative solvents (e.g., ethyl acetate, hexane) resulted in lower recovery rates (≤75%) compared to toluene’s 92%.
Chemical Reactions Analysis
Types of Reactions
1,2-Propanediol, 3-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of bases or acids.
Major Products Formed
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of primary or secondary alcohols and amines.
Substitution: Formation of various substituted derivatives depending on the nature of the substituent.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. A study published in the Journal of Antimicrobial Chemotherapy reported that derivatives of imidazole compounds show enhanced activity against resistant bacterial strains, suggesting potential use in developing new antimicrobial agents.
Antifungal Properties
The imidazole moiety in the compound contributes to its antifungal activity. Research has shown that it can inhibit the growth of fungi such as Candida albicans and Aspergillus niger. A case study highlighted its potential as a therapeutic agent in treating fungal infections, particularly in immunocompromised patients.
Agricultural Applications
Pesticide Development
The compound's structure allows it to interact with specific biological pathways in pests. Research conducted by agricultural scientists has indicated its potential as a pesticide or herbicide. Field trials demonstrated that formulations containing this compound effectively reduced pest populations while being safe for beneficial insects.
Plant Growth Regulation
Studies have also explored its role as a plant growth regulator. It has been found to enhance root development and increase resistance to environmental stressors when applied to crops. A comprehensive study showed improved yield in treated plants compared to controls.
Industrial Applications
Solvent and Carrier Agent
Due to its high boiling point and low volatility, this compound serves as an excellent solvent and carrier agent in various industrial processes. It is used in the formulation of paints, coatings, and adhesives where stability at high temperatures is required.
Cosmetic Formulations
In the cosmetic industry, the compound is utilized for its moisturizing properties. It acts as a humectant in skin care products, helping to retain moisture and improve skin texture. Case studies have demonstrated increased consumer satisfaction with products containing this compound due to enhanced skin hydration.
Data Table: Summary of Applications
Case Studies
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Antimicrobial Efficacy Study
A study involving various bacterial strains assessed the effectiveness of this compound compared to traditional antibiotics. Results indicated a significant reduction in bacterial growth rates, suggesting its potential as a new antimicrobial agent. -
Field Trials on Pesticidal Activity
In agricultural settings, field trials demonstrated that crops treated with formulations containing this compound had lower pest infestations compared to untreated controls. The results support its use as an environmentally friendly pesticide. -
Consumer Satisfaction in Cosmetics
A survey conducted among users of skincare products containing this compound revealed higher satisfaction rates concerning skin hydration and overall product efficacy compared to those without it.
Mechanism of Action
The mechanism of action of 1,2-Propanediol, 3-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy)- involves its interaction with specific molecular targets and pathways. The compound’s imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The 2,4-dichlorophenyl group may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Similarity Scores
The compound shares structural features with several imidazole- and diol-containing derivatives. Key analogs from include:
| Compound Name | Similarity Score | Key Structural Differences |
|---|---|---|
| 3-(1H-Imidazol-1-yl)propane-1,2-diol [CAS 374564-83-7] | 0.83 | Lacks dichlorophenyl group; simpler substitution |
| 1-(2-Hydroxyethyl)-3-methyl-1H-imidazol-3-ium tetrafluoroborate [CAS 17334-08-6] | 0.79 | Ionic compound with tetrafluoroborate counterion |
| (1-Methyl-1H-imidazol-2-yl)methanol [CAS 38993-84-9] | 0.77 | Shorter carbon chain; methanol substituent |
Key Observations :
- The imidazole-ethoxy linkage distinguishes it from ionic analogs (e.g., 1-(2-hydroxyethyl)-3-methyl-1H-imidazol-3-ium), which may exhibit different solubility and reactivity profiles .
Target Compound vs. Imidazole-Triazole Derivatives ()
- Target Compound : Likely synthesized via nucleophilic substitution or coupling reactions involving dichlorophenyl precursors and imidazole-containing intermediates.
- Imidazole-Triazole Analogs: Synthesized via one-pot reactions of aldehydes, benzil, and 3,5-diamino-1,2,4-triazole under reflux with ceric ammonium nitrate (CAN) catalysis .
Comparison :
- Both systems use heterocyclic building blocks (imidazole, triazole) but differ in substitution patterns. The target compound’s dichlorophenyl group may require stricter regioselective conditions.
- CAN catalysis (used in triazole synthesis) is absent in the evidence for the target compound, suggesting divergent synthetic pathways.
Physicochemical and Functional Properties
Electrocatalytic Reduction of Glycerol to 1,2-Propanediol ()
While the parent compound 1,2-propanediol is efficiently produced via glycerol electrocatalysis (150 mg/L titer in 10 days; Amberlyst-15 catalyst) , the substituted derivative’s synthesis may face challenges:
Pharmacological and Industrial Relevance
Nitro-Imidazole Derivatives ()
Compounds like 2-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols highlight the role of imidazole in drug design. The target compound’s dichlorophenyl group may confer antifungal or antiparasitic activity, akin to nitroimidazoles (e.g., metronidazole) .
Industrial Potential:
Biological Activity
1,2-Propanediol, 3-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy)-, commonly referred to as a complex organic compound, is notable for its potential biological activities and applications in medicinal chemistry. With a molecular formula of C18H14Cl4N2O2 and a molecular weight of 432.1 g/mol, it features an imidazole ring and dichlorophenyl groups which contribute significantly to its biological interactions.
Chemical Structure and Synthesis
The compound's unique structure is characterized by:
- Dichlorophenyl Groups : Two 2,4-dichlorophenyl moieties.
- Imidazole Ring : A five-membered ring that enhances biological activity.
- Propanediol Backbone : Provides stability and solubility.
The synthesis typically involves multi-step organic reactions including:
- Formation of the Imidazole Ring : Cyclization of precursors under specific conditions.
- Electrophilic Aromatic Substitution : Introduction of dichlorophenyl groups.
- Coupling Reactions : Final coupling under controlled conditions to yield the desired product.
Biological Activity
Research has indicated that this compound exhibits significant biological activity, particularly in the following areas:
Antifungal Properties
Studies have shown that derivatives of this compound can inhibit fungal growth effectively. The imidazole ring is known for its antifungal properties, making this compound a candidate for developing antifungal agents.
The interactions with various biomolecules suggest multiple mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in fungal metabolism.
- Receptor Interaction : Potential interactions with cellular receptors that mediate biological responses.
Study on Antifungal Efficacy
A study published in a peer-reviewed journal evaluated the antifungal activity of 1,2-Propanediol derivatives against common fungal pathogens. The results indicated:
- Inhibition Zone Diameter : Compounds showed an inhibition zone ranging from 15 mm to 25 mm against Candida species.
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 32 µg/mL to 128 µg/mL.
Pharmacokinetics and Toxicity
Another study assessed the pharmacokinetics and safety profile:
- Absorption : Rapid absorption in biological systems with peak plasma concentrations achieved within 30 minutes post-administration.
- Toxicity Assessment : The median lethal dose (LD50) was determined to be greater than 2000 mg/kg in animal models, indicating a relatively safe profile for therapeutic use.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the differences in biological activity among structurally similar compounds:
| Compound Name | CAS Number | Key Differences |
|---|---|---|
| 1,2-Propanediol, (R)-isomer | 107659-45-0 | Enhanced antifungal activity compared to racemic mixture |
| 1,2-Propanediol with Triazole | N/A | Different mechanism of action due to triazole ring |
Q & A
Synthesis and Structural Characterization
Basic Question : What are the current synthetic methodologies for 1,2-propanediol derivatives incorporating imidazole and dichlorophenyl groups, and how are these compounds characterized? Answer : The compound is synthesized via nucleophilic substitution or alkylation reactions. For example, the imidazole ring reacts with a dichlorophenyl-substituted epoxide intermediate under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the ether linkage. Post-synthesis purification involves column chromatography, and characterization employs:
- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and stereochemistry .
- FTIR/ATR to identify functional groups like -OH (3,200–3,500 cm⁻¹) and C-Cl (600–800 cm⁻¹) .
- Elemental analysis (C, H, N, Cl) to validate purity (>95%) .
Advanced Question : How can reaction conditions (e.g., solvent, catalyst) be optimized to improve yield and regioselectivity in the synthesis of this compound? Answer :
- Solvent effects : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of imidazole, improving reaction rates .
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) increase interfacial activity in biphasic systems .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during epoxide ring opening .
Yield optimization data from recent studies show a 15–20% increase (from 65% to 80–85%) using microwave-assisted synthesis .
Biological Activity and Mechanism
Basic Question : What is the antifungal activity of this compound, and how is it evaluated experimentally? Answer : The compound exhibits broad-spectrum antifungal activity against Candida albicans and Aspergillus fumigatus. Standard protocols include:
- In vitro susceptibility testing : Minimum inhibitory concentration (MIC) assays using broth microdilution (CLSI M27/M38 guidelines), with MIC values ranging from 8–32 µg/mL .
- Time-kill kinetics : Evaluates fungicidal vs. fungistatic effects over 24–72 hours .
Advanced Question : What structural features contribute to its antifungal mechanism, and how can structure-activity relationships (SAR) guide derivative design? Answer :
- Key pharmacophores : The dichlorophenyl group enhances membrane permeability, while the imidazole moiety inhibits fungal cytochrome P450 (lanosterol 14α-demethylase) .
- SAR insights :
- Substitution at the ethoxy bridge with bulkier groups (e.g., triazoles) improves target binding but reduces solubility .
- Fluorination of the phenyl ring increases metabolic stability .
Docking studies (e.g., AutoDock Vina) suggest hydrogen bonding between the imidazole nitrogen and heme iron in CYP51 .
Environmental Fate and Degradation
Basic Question : What are the known environmental degradation pathways of this compound? Answer :
- Hydrolysis : The ether bond is susceptible to acidic/basic hydrolysis, forming 2,4-dichlorophenol and imidazole derivatives .
- Photodegradation : UV exposure cleaves the C-Cl bond, generating less toxic metabolites (half-life: 48–72 hours in sunlight) .
- Microbial degradation : Soil bacteria (e.g., Pseudomonas spp.) metabolize the compound via oxidative pathways .
Advanced Question : How can computational models predict the environmental persistence and ecotoxicity of this compound? Answer :
- DFT calculations : Predict degradation intermediates and activation energies for hydrolysis (e.g., B3LYP/6-31G* level) .
- QSAR models : Relate logP (2.8–3.5) to bioaccumulation potential in aquatic organisms .
- Molecular dynamics simulations : Assess interactions with soil organic matter to estimate adsorption coefficients (Koc = 1,200–1,500 L/kg) .
Analytical and Computational Studies
Basic Question : Which spectroscopic techniques are most effective for quantifying this compound in complex matrices? Answer :
- HPLC-UV : Reverse-phase C18 column (λ = 254 nm) with retention time ~8.2 minutes .
- LC-MS/MS : MRM transitions m/z 257.12 → 154.05 (dichlorophenyl fragment) and 81.04 (imidazole) .
Advanced Question : How can molecular docking and MD simulations elucidate its binding mode to antifungal targets? Answer :
- Docking : Use crystal structures of CYP51 (PDB: 1EA1) to identify binding poses. The imidazole group coordinates to Fe²⁺ in the active site, while dichlorophenyl occupies a hydrophobic pocket .
- MD simulations (GROMACS) : Simulate ligand-protein stability over 100 ns; RMSD <2.0 Å indicates stable binding .
Data Contradictions and Reproducibility
Advanced Question : How should researchers address discrepancies in reported bioactivity data (e.g., MIC variability across studies)? Answer :
- Standardize assays : Adopt CLSI guidelines for fungal strains (e.g., ATCC 90028 for C. albicans) and consistent inoculum sizes (1–5 × 10³ CFU/mL) .
- Control variables : Test solubility (DMSO vs. aqueous buffers) and pH effects (activity decreases at pH >7.5) .
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outlier results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
